Fenoldopam Hydrobromide

Vue d'ensemble

Description

Le bromure de fenoldopam est un dérivé synthétique de la benzazépine qui agit comme agoniste partiel sélectif du récepteur dopaminergique D1. Il est principalement utilisé comme antihypertenseur, en particulier pour la gestion de l'hypertension sévère et des crises hypertensives. Le bromure de fenoldopam est connu pour son délai d'action rapide et sa courte durée d'action, ce qui le rend adapté aux situations d'urgence où une réduction rapide de la pression artérielle est nécessaire .

Applications De Recherche Scientifique

Fenoldopam bromide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dopamine receptor interactions.

Biology: Investigated for its effects on renal blood flow and its potential protective effects on kidney function.

Medicine: Primarily used as an antihypertensive agent in clinical settings. It is also studied for its potential use in preventing contrast-induced nephropathy and managing perioperative hypertension.

Industry: Utilized in the development of new antihypertensive drugs and as a reference compound in pharmacological research

Mécanisme D'action

Target of Action

Fenoldopam Hydrobromide primarily targets Dopamine D1 receptors and α2-adrenoceptors . The Dopamine D1 receptors are primarily located in the renal, mesenteric, and coronary arteries . The α2-adrenoceptors are found in the peripheral vasculature .

Mode of Action

This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

This compound causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron . The renal effect of this compound and dopamine may involve physiological antagonism of the renin-angiotensin system in the kidney .

Pharmacokinetics

It has a short elimination half-life of about 5 minutes . Approximately 90% of this compound is excreted in the urine, and about 10% is excreted in the feces .

Result of Action

The primary molecular and cellular effect of this compound’s action is the vasodilation of most arterial beds , including renal, mesenteric, and coronary arteries . This results in a reduction in systemic vascular resistance . This compound also promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

This compound is used as an antihypertensive agent postoperatively, and also intravenously (IV) to treat a hypertensive crisis . Since this compound is an intravenous agent with minimal adrenergic effects that improves renal perfusion, in theory, it could be beneficial in hypertensive patients with concomitant chronic kidney disease . It can cause reflex tachycardia, but this is dependent on the infusion of the drug .

Analyse Biochimique

Biochemical Properties

Fenoldopam Hydrobromide is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of this compound has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .

Cellular Effects

This compound is a rapid-acting vasodilator . It lowers blood pressure through arteriolar vasodilation . It is also known to increase renal blood flow . This compound may increase norepinephrine plasma concentration .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a D1-like dopamine receptor agonist . It binds with moderate affinity to α2-adrenoceptors . It does not have significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound are rapid-acting, with a quick onset of action

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bromure de fenoldopam implique généralement la bromation du fenoldopam. Une méthode courante consiste à utiliser du N-bromosuccinimide (NBS) dans le tétrachlorure de carbone (CCl4) comme solvant. La réaction est réalisée à température de reflux en présence d'une quantité catalytique de peroxyde de benzoyle. Les mélanges polybromés résultants sont ensuite débromés sélectivement à l'aide de phosphite de diéthyle et de N,N-diisopropyléthylamine pour obtenir le monobromure souhaité .

Méthodes de production industrielle : La production industrielle du bromure de fenoldopam suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté optimale. L'utilisation de systèmes automatisés pour les étapes de bromation et de débromation peut améliorer l'efficacité et la cohérence de la production .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de fenoldopam subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le reconvertir en son composé parent, le fenoldopam.

Substitution : Les atomes de brome dans le bromure de fenoldopam peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Fenoldopam et ses formes réduites.

Substitution : Divers dérivés substitués selon le nucléophile utilisé

4. Applications de la recherche scientifique

Le bromure de fenoldopam a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les interactions des récepteurs dopaminergiques.

Biologie : Enquête sur ses effets sur le débit sanguin rénal et ses effets protecteurs potentiels sur la fonction rénale.

Médecine : Principalement utilisé comme antihypertenseur en milieu clinique. Il est également étudié pour son utilisation potentielle dans la prévention de la néphropathie induite par le contraste et la gestion de l'hypertension périopératoire.

Industrie : Utilisé dans le développement de nouveaux médicaments antihypertenseurs et comme composé de référence en recherche pharmacologique

5. Mécanisme d'action

Le bromure de fenoldopam exerce ses effets en activant sélectivement les récepteurs dopaminergiques D1. Cette activation entraîne une vasodilatation des artères périphériques, ce qui entraîne une diminution de la pression artérielle. Le composé favorise également l'excrétion de sodium par le biais de récepteurs dopaminergiques spécifiques le long du néphron, améliorant le débit sanguin rénal et la fonction rénale. Le bromure de fenoldopam n'interagit pas de manière significative avec d'autres récepteurs adrénergiques, ce qui en fait un antihypertenseur sélectif et efficace .

Composés similaires :

Clonidine : Un autre antihypertenseur qui agit sur les récepteurs adrénergiques alpha-2.

Hydralazine : Un vasodilatateur utilisé pour traiter l'hypertension, mais avec un mécanisme d'action différent impliquant la relaxation directe du muscle lisse vasculaire.

Unicité : Le bromure de fenoldopam est unique dans son action sélective sur les récepteurs dopaminergiques D1, ce qui le distingue d'autres antihypertenseurs comme la clonidine et l'hydralazine. Son délai d'action rapide et sa courte durée d'action le rendent particulièrement utile en cas d'urgence où une réduction rapide de la pression artérielle est nécessaire .

Comparaison Avec Des Composés Similaires

Clonidine: Another antihypertensive agent that acts on alpha-2 adrenergic receptors.

Hydralazine: A vasodilator used to treat hypertension, but with a different mechanism of action involving direct relaxation of vascular smooth muscle.

Uniqueness: Fenoldopam bromide is unique in its selective action on dopamine D1 receptors, which distinguishes it from other antihypertensive agents like clonidine and hydralazine. Its rapid onset and short duration of action make it particularly useful in emergency settings where quick blood pressure reduction is needed .

Propriétés

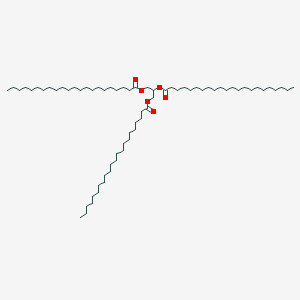

IUPAC Name |

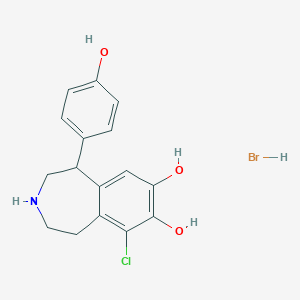

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGOSRLTVBPLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-56-9 (Parent) | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501017273 | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-54-1 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOLDOPAM HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

![4H-Benzo[def]carbazole](/img/structure/B125713.png)

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)